3-(Trifluoromethyl)pyridin-4-OL
CAS No.: 140899-19-0
Cat. No.: VC2274934
Molecular Formula: C6H4F3NO
Molecular Weight: 163.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140899-19-0 |
|---|---|
| Molecular Formula | C6H4F3NO |
| Molecular Weight | 163.1 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C6H4F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h1-3H,(H,10,11) |
| Standard InChI Key | MSXWBBIYBYVOPV-UHFFFAOYSA-N |
| SMILES | C1=CNC=C(C1=O)C(F)(F)F |
| Canonical SMILES | C1=CNC=C(C1=O)C(F)(F)F |
Introduction
Chemical Identity and Properties
Basic Information
3-(Trifluoromethyl)pyridin-4-OL is a fluorinated pyridine derivative registered in chemical databases with specific identifiers and physical properties. The compound is officially cataloged in the PubChem database with key identifying information that defines its chemical identity. The compound's primary identifiers and basic properties are summarized in Table 1.
Table 1: Basic Chemical Information of 3-(Trifluoromethyl)pyridin-4-OL
| Property | Value |
|---|---|
| PubChem CID | 22766085 |
| CAS Registry Number | 140899-19-0 |
| Molecular Formula | C₆H₄F₃NO |
| Molecular Weight | 163.10 g/mol |
| Creation Date in Database | December 5, 2007 |
| Last Modified | February 22, 2025 |
The compound has been registered in chemical databases since 2007, with updates to its record as recently as February 2025, indicating ongoing scientific interest in this chemical entity .
Structural Characteristics
The molecular structure of 3-(Trifluoromethyl)pyridin-4-OL features a pyridine ring as the core scaffold with two key functional groups: a trifluoromethyl group at position 3 and a hydroxyl group at position 4. This arrangement creates a unique electronic environment within the molecule due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating properties of the hydroxyl group. The compound exists in tautomeric forms, which is reflected in its alternative names that describe it either as a pyridinol or a pyridinone .
| Synonym | Chemical Form Represented |
|---|---|
| 3-(Trifluoromethyl)pyridin-4-OL | Hydroxy form |
| 3-(Trifluoromethyl)pyridin-4(1H)-one | Keto tautomer |
| 4-Hydroxy-3-(trifluoromethyl)pyridine | Hydroxy form |
| 3-(trifluoromethyl)-1H-pyridin-4-one | Keto tautomer with explicit hydrogen |
These alternative names highlight the compound's capacity to exist in different tautomeric forms, specifically the interconversion between the hydroxy form and the keto form, which is common in hydroxypyridines .
Synthesis Methods
Three-Component Synthesis Approach
The synthesis of pyridin-4-ol derivatives, including trifluoromethyl-substituted variants, has been described in the literature using an innovative three-component approach. This method has been explored and optimized to provide a versatile pathway to a broad range of functionalized pyridines. The synthetic strategy involves the reaction of alkoxyallenes, nitriles, and carboxylic acids to form the pyridine scaffold with oxygen functionality at specific positions .
A key optimization in this synthetic approach involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine as reagents. The reaction mixture is typically heated to reflux for an extended period (up to three days) to complete the cyclization process. After acid work-up, the desired pyridin-4-ol derivatives can be isolated in good yields, reported to be as high as 83% in some cases .
Structural Versatility in Synthesis
The three-component synthesis method offers significant versatility in terms of the starting materials that can be employed. A wide range of alkoxyallenes, nitriles, and carboxylic acids can serve as building blocks, leading to diverse pyridinol derivatives with various substitution patterns. In the case of fluorinated derivatives like 3-(Trifluoromethyl)pyridin-4-OL, trifluoroacetic acid (TFA) has been utilized as a carboxylic acid component in the synthesis, introducing the trifluoromethyl group at the desired position .
The synthetic method produces pyridinol derivatives that feature a free hydroxyl group at position 4 and an alkoxy group at position 3, creating a unique pattern of oxygen substituents. This arrangement is particularly valuable as it allows for selective transformations and further functionalizations of the pyridine scaffold, making these compounds versatile intermediates in organic synthesis .
Chemical Reactivity and Functional Transformations
Functional Group Reactivity
The chemical reactivity of 3-(Trifluoromethyl)pyridin-4-OL is largely governed by its two main functional groups: the hydroxyl group at position 4 and the trifluoromethyl group at position 3. The hydroxyl group can participate in various chemical transformations typical of phenolic compounds, including nucleophilic substitution reactions, esterification, and etherification. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl group, making it more reactive toward electrophiles compared to non-fluorinated analogs .
The pyridine nitrogen adds another dimension to the compound's reactivity, serving as a potential site for protonation, alkylation, or coordination with metal centers. The combination of these functional elements creates a unique reactivity profile that can be exploited in diverse chemical transformations and applications .
Comparative Analysis with Related Compounds
Relationship to Other Trifluoromethylated Pyridines
While specific research on 3-(Trifluoromethyl)pyridin-4-OL itself appears limited in the available literature, insights can be gained by examining related trifluoromethylated pyridine derivatives. Compounds such as 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) derivatives have been investigated for their biological activities, particularly as enzyme inhibitors .
The presence of a trifluoromethyl group on a pyridine ring generally confers specific properties that make these compounds interesting for medicinal chemistry applications. These properties include:
-
Enhanced lipophilicity, which can improve membrane permeability
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Increased metabolic stability due to the strength of the C-F bond
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Alteration of the electronic properties of the aromatic ring, affecting its interactions with biological targets
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Potential for forming hydrogen bonds through the fluorine atoms, albeit weaker than traditional hydrogen bond acceptors
These characteristics may make 3-(Trifluoromethyl)pyridin-4-OL a compound of interest for applications similar to those of other fluorinated heterocycles in drug discovery and development .
Structural Comparisons
When comparing 3-(Trifluoromethyl)pyridin-4-OL to other trifluoromethylated pyridines, several structural features stand out that could influence its chemical behavior and potential applications:
Table 3: Comparison with Related Trifluoromethylated Pyridines
| Compound | Distinguishing Features | Potential Impact on Properties |
|---|---|---|
| 3-(Trifluoromethyl)pyridin-4-OL | Hydroxyl at position 4, CF₃ at position 3 | Hydrogen bonding capacity, enhanced acidity |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-yl derivatives | Chloro substituent, CF₃ at different position | Different electronic distribution, altered reactivity |
| Other 3-(trifluoromethyl)pyridine derivatives without hydroxyl | Lack of hydroxyl group | Reduced hydrogen bonding capacity, different reactivity pattern |
The position of substituents on the pyridine ring significantly affects the electronic distribution and, consequently, the chemical reactivity and physical properties of these compounds. The specific arrangement in 3-(Trifluoromethyl)pyridin-4-OL creates a unique electronic environment that distinguishes it from other fluorinated pyridines .
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